

5-Amino-1,3-dimethyl-4-nitropyrazole physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Amino-1,3-dimethyl-4-nitropyrazole

Cat. No.: B1597495

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **5-Amino-1,3-dimethyl-4-nitropyrazole**

Introduction

5-Amino-1,3-dimethyl-4-nitropyrazole, identified by CAS Number 76689-64-0, is a multifunctional heterocyclic compound built upon a pyrazole core.^{[1][2]} Its structure is characterized by the strategic placement of an amino group (-NH₂) at position 5, two methyl groups (-CH₃) at positions 1 and 3, and a potent electron-withdrawing nitro group (-NO₂) at position 4.^[3] This specific arrangement of functional groups imparts a unique combination of chemical and physical properties. The presence of the nitro group suggests potential applications in the field of energetic materials, where parameters like density and thermal stability are critical.^[3] Concurrently, the amino group provides a reactive site for further chemical synthesis, making it a valuable intermediate for the development of novel pharmaceutical and agrochemical agents.^[4]

This guide provides a comprehensive overview of the core physical properties of **5-Amino-1,3-dimethyl-4-nitropyrazole**, offering both tabulated data for quick reference and in-depth discussions on the scientific principles behind these properties and their determination. The protocols described herein are grounded in standard laboratory practices, ensuring reliability and reproducibility for researchers in drug development and chemical sciences.

Core Physical and Chemical Properties

The fundamental physical properties of **5-Amino-1,3-dimethyl-4-nitropyrazole** are summarized below. These values are crucial for handling, storage, and application of the compound.

Property	Value	Reference
Molecular Formula	C ₅ H ₈ N ₄ O ₂	[1] [2]
Molecular Weight	156.144 g/mol	[1] [2]
Melting Point	136-138 °C	[1]
Boiling Point	327.3 °C at 760 mmHg	[1]
Density	1.55 g/cm ³	[1]
Flash Point	151.8 °C	[1]
Vapor Pressure	0.000204 mmHg at 25 °C	[1]
LogP (Octanol/Water)	1.32330	[1]
Hydrogen Bond Donors	1	[1]
Hydrogen Bond Acceptors	4	[1]

Detailed Analysis of Physical Characteristics

Melting Point

The melting point of 136-138°C is a key indicator of the compound's purity and the strength of its intermolecular forces in the crystal lattice.[\[1\]](#) A relatively narrow melting range, as observed here, typically signifies a high degree of purity. This thermal stability is an important consideration, particularly in the context of energetic materials, where decomposition temperatures are a critical safety parameter.

Solubility Profile

While specific solubility data in various solvents is not extensively documented in the provided literature, the octanol-water partition coefficient (LogP) of 1.32330 provides significant insight.

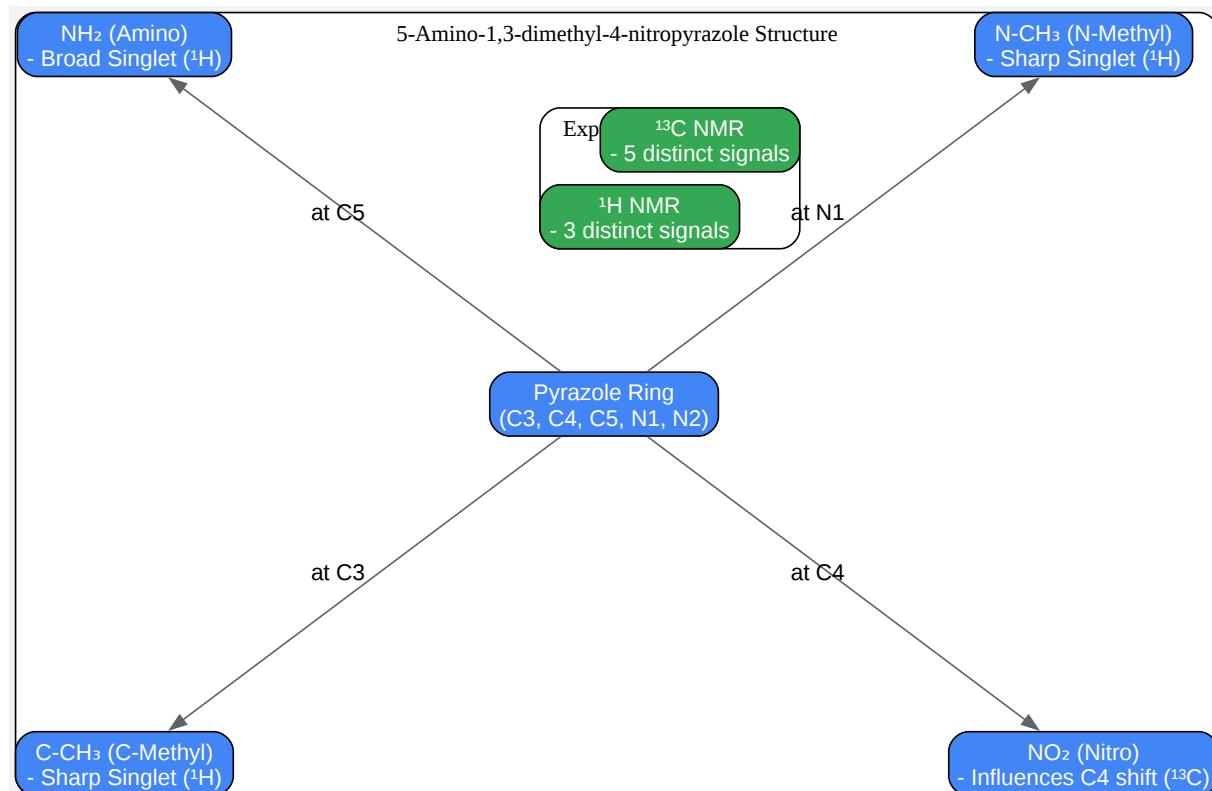
[1] A positive LogP value indicates a preference for lipophilic (non-polar) environments over aqueous (polar) ones. This suggests that **5-Amino-1,3-dimethyl-4-nitropyrazole** has low solubility in water but should be more soluble in organic solvents like ethanol, acetone, or ethyl acetate. This characteristic is vital for selecting appropriate solvent systems for synthesis, purification (e.g., recrystallization), and biological assays. For instance, a related compound, 5-Amino-1-methyl-1H-pyrazole-4-carboxamide, is noted as being insoluble in water.[5]

Density

The density of 1.55 g/cm³ is a significant parameter, especially for energetic materials, where a higher density often correlates with improved detonation velocity and pressure.[1][3] The introduction of the nitro group into the pyrazole ring is a key factor contributing to this increased density.[3]

Spectroscopic and Structural Characterization

The definitive identification and structural elucidation of **5-Amino-1,3-dimethyl-4-nitropyrazole** rely on a combination of spectroscopic techniques. The following sections detail the expected spectral characteristics based on its molecular structure.


Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule.[3]

- ¹H NMR Spectroscopy: Proton NMR provides information about the chemical environment and connectivity of hydrogen atoms. For this molecule, three distinct signals are anticipated[3]:
 - Amino (NH₂) Protons: A broad singlet. The chemical shift of these protons is highly sensitive to solvent, concentration, and temperature due to hydrogen bonding and exchange.
 - N-Methyl (N-CH₃) Protons: A sharp singlet integrating to three protons.
 - C-Methyl (C-CH₃) Protons: A second, distinct sharp singlet also integrating to three protons. Its chemical shift will differ from the N-methyl group due to its proximity to

different substituents on the pyrazole ring. The electron-withdrawing effect of the adjacent nitro group at the C4 position is expected to influence these chemical shifts.[3]

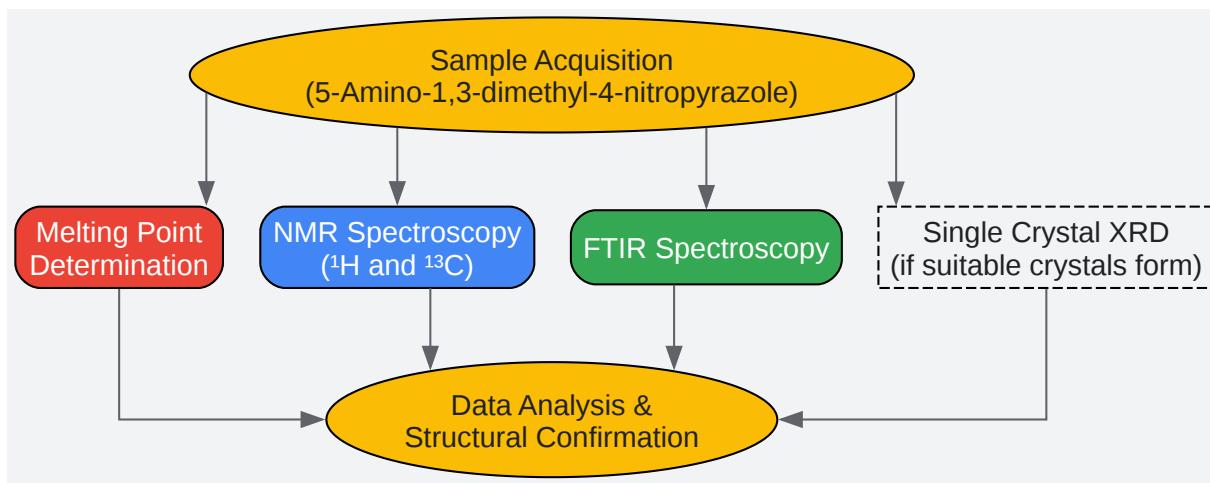
- ^{13}C NMR Spectroscopy: This technique provides a map of the carbon skeleton. Five unique signals are expected, corresponding to each of the five carbon atoms in the molecule[3]:
 - C3 and C5 Carbons: These carbons, part of the pyrazole ring and bonded to nitrogen, will have characteristic chemical shifts. The C5 carbon is attached to the amino group, while the C3 carbon is bonded to a methyl group, making them electronically distinct.
 - C4 Carbon: This carbon, directly bonded to the nitro group, will be significantly deshielded, causing its signal to appear further downfield.
 - Methyl Carbons: Two distinct signals corresponding to the N-methyl and C-methyl carbons will be observed in the upfield region of the spectrum.

[Click to download full resolution via product page](#)

Caption: Key structural features and their expected NMR signatures.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For **5-Amino-1,3-dimethyl-4-nitropyrazole**, characteristic absorption bands would be expected for:


- N-H Stretching: From the amino group, typically appearing as one or two sharp bands in the 3300-3500 cm^{-1} region.
- C-H Stretching: From the methyl groups, observed just below 3000 cm^{-1} .
- N-O Stretching (Nitro Group): Strong, asymmetric and symmetric stretching bands, typically around 1500-1560 cm^{-1} and 1300-1370 cm^{-1} , respectively.
- C=N and C=C Stretching: From the pyrazole ring, appearing in the 1400-1600 cm^{-1} region.

Crystal Structure Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement, bond lengths, and bond angles of a crystalline solid. While the specific crystal structure for this compound is not available in the searched literature, analysis of related compounds, such as 5-hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole, has been successfully performed using this technique.^[3] Such an analysis would provide invaluable insights into intermolecular interactions, like hydrogen bonding involving the amino and nitro groups, which govern the crystal packing and ultimately influence physical properties like density and melting point.

Experimental Protocols for Physical Property Determination

The following section outlines standardized methodologies for characterizing the physical properties of **5-Amino-1,3-dimethyl-4-nitropyrazole**.

[Click to download full resolution via product page](#)

Caption: General workflow for physical characterization.

Protocol 1: Melting Point Determination (Capillary Method)

- Sample Preparation: Ensure the sample is dry and finely powdered.
- Loading: Load a small amount of the sample into a capillary tube, tapping gently to pack the material to a height of 2-3 mm.
- Instrumentation: Place the capillary tube into a calibrated melting point apparatus.
- Heating: Heat the sample rapidly to about 15-20°C below the expected melting point (136°C). Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.
- Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The range between these two temperatures is the melting point range.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6). The choice of solvent is critical as it can influence the chemical shifts, particularly of the NH_2 protons.
- Instrumentation: Transfer the solution to a clean, dry NMR tube.
- Data Acquisition: Place the tube in the NMR spectrometer. Acquire the ^1H spectrum, followed by the ^{13}C spectrum. Standard parameters for acquisition (e.g., number of scans, relaxation delay) should be optimized to obtain a good signal-to-noise ratio.
- Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
- Analysis: Integrate the ^1H signals to determine proton ratios and analyze the chemical shifts and coupling patterns to assign signals to the molecular structure. Assign the ^{13}C signals based on their chemical shifts and comparison with predicted values.

Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation (ATR Method): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp. This method requires minimal sample preparation.
- Background Scan: Collect a background spectrum of the empty ATR crystal. This is crucial to subtract the absorbance of the ambient atmosphere (e.g., CO_2 , H_2O).
- Sample Scan: Collect the spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Data Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber) should be analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Amino-1,3-dimethyl-4-nitropyrazole | lookchem [lookchem.com]
- 2. capotchem.cn [capotchem.cn]
- 3. benchchem.com [benchchem.com]
- 4. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [5-Amino-1,3-dimethyl-4-nitropyrazole physical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1597495#5-amino-1-3-dimethyl-4-nitropyrazole-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com